
1-(tert-Butyl)-8-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-8-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the first position and a methyl group at the eighth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-8-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 8-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyl)-8-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, facilitated by reagents like nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives of naphthalene.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-8-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-8-methylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups influence the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity and interference with cellular signaling processes.
Comparación Con Compuestos Similares
1-(tert-Butyl)naphthalene: Lacks the methyl group at the eighth position.
8-Methylnaphthalene: Lacks the tert-butyl group at the first position.
1-Methylnaphthalene: Substituted with a methyl group at the first position instead of tert-butyl.
Uniqueness: 1-(tert-Butyl)-8-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic properties. These substitutions can significantly affect the compound’s reactivity and interactions compared to its analogs.
Propiedades
Número CAS |
84030-00-2 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-tert-butyl-8-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-7-5-8-12-9-6-10-13(14(11)12)15(2,3)4/h5-10H,1-4H3 |
Clave InChI |
QRSHXEMAGJAHQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC=C2C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


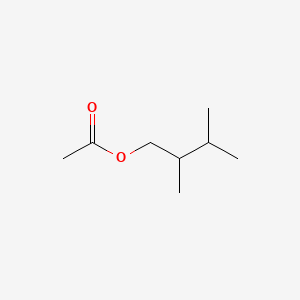
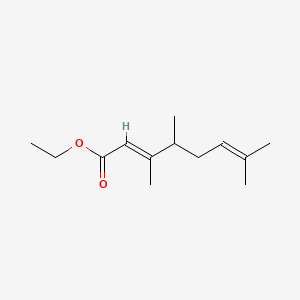

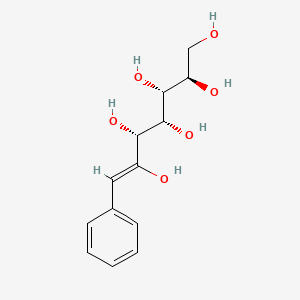

![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)

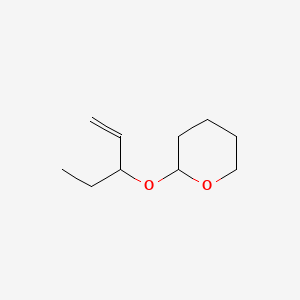



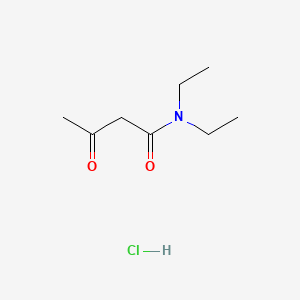

![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
